6-Phenylimidazo[2,1-b]thiazole
Overview
Description
6-Phenylimidazo[2,1-b]thiazole is a chemical compound that has been the subject of various studies due to its potential pharmacological properties. It serves as a core structure for the synthesis of various derivatives with diverse biological activities, including anti-inflammatory, anticancer, antifungal, and antimicrobial properties .
Synthesis Analysis
The synthesis of 6-Phenylimidazo[2,1-b]thiazole derivatives involves several chemical reactions. For instance, the preparation of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles combines structural features of known anti-inflammatory and immunoregulatory drugs . Isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole are prepared by S-alkylation of thioureas . Additionally, the Hantzsch thiazole synthesis is employed to create N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines using microwave heating . These methods demonstrate the versatility of synthetic approaches to modify the 6-Phenylimidazo[2,1-b]thiazole scaffold.
Molecular Structure Analysis
The molecular structure of 6-Phenylimidazo[2,1-b]thiazole derivatives has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry. X-ray crystallography has also been used to determine the crystal structure of some derivatives, revealing features such as intramolecular hydrogen bonding and supramolecular interactions .
Chemical Reactions Analysis
6-Phenylimidazo[2,1-b]thiazole reacts with different reagents to form a variety of products. For example, it reacts with aryl isothiocyanates to give dipolar 1:1 adducts and with aryl and alkyl isocyanates to form cyclic 2:1 adducts . These reactions are indicative of the compound's reactivity and potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Phenylimidazo[2,1-b]thiazole derivatives vary depending on the substituents attached to the core structure. These properties influence the compound's biological activity and pharmacokinetics. For instance, the presence of a trifluoromethylphenyl- or chlorophenyl-substituent enhances the anti-proliferative properties of these compounds . The antimicrobial and antifungal activities of these derivatives are also influenced by the nature of the substituents .
Relevant Case Studies
Several case studies have demonstrated the potential of 6-Phenylimidazo[2,1-b]thiazole derivatives in various biological applications. For example, some derivatives have shown potent anti-proliferative activity against different human cancer cell lines . Others have exhibited significant antifungal activity against dermatophyte strains, with some being as effective as or superior to the standard antifungal agent ketoconazole . Additionally, certain derivatives have shown antimicrobial activity against a range of bacteria and fungi, including Mycobacterium tuberculosis .
Scientific Research Applications
Anticancer Activity : Several derivatives of 6-Phenylimidazo[2,1-b]thiazole have been synthesized and evaluated for their anticancer properties. For instance, certain compounds demonstrated potent anti-proliferative activity against various human cancer cell lines, including HeLa and MDA-MB-231 (Koppireddi et al., 2014). Another study discovered 6-Phenylimidazo[2,1-b]thiazole derivatives that acted as FLT3 inhibitors, showing potential for treating acute myeloid leukemia (Lin et al., 2015).
Antifungal Activity : Derivatives of 6-Phenylimidazo[2,1-b]thiazole have been synthesized and tested for their effectiveness against dermatophyte strains, showing comparable or superior activity to ketoconazole in some cases (Çapan et al., 1999).
Antimicrobial Activity : Research indicates that some N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides exhibit antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Mycobacterium tuberculosis (Ulusoy et al., 2000).
Chemical Synthesis Applications : The compound has been used in the synthesis of various novel chemical structures. For example, microwave-assisted synthesis has been employed to create N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, which could have potential pharmacological applications (Kamila et al., 2012).
properties
IUPAC Name |
6-phenylimidazo[2,1-b][1,3]thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYKAVHVTLJEOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CSC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313170 | |
Record name | 6-Phenylimidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylimidazo[2,1-b]thiazole | |
CAS RN |
7008-63-1 | |
Record name | 6-Phenylimidazo(2,1-b)thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Phenylimidazo[2,1-b]thiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Phenylimidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-PHENYLIMIDAZO(2,1-B)THIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5LX2B3UE5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.